Product packaging for 1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one(Cat. No.:CAS No. 625446-50-6)

1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2944704
CAS No.: 625446-50-6
M. Wt: 258.09
InChI Key: CKTMNWZSXNKEPM-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one is a high-value chemical building block with the molecular formula C10H9BrFNO and a molecular weight of 258.09 g/mol . This compound belongs to the N-arylpyrrolidinone class of heterocycles, characterized by a pyrrolidin-2-one ring linked to a 4-bromo-2-fluorophenyl group. Its structural features, including the bromo and fluoro substituents on the aromatic ring, make it a versatile and privileged scaffold in medicinal chemistry and drug discovery research. The primary research application of this compound is as a key synthetic intermediate for the construction of more complex, biologically active molecules . For instance, it serves as a precursor in the multi-step synthesis of nitrogen-containing heterocycles like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is an important intermediate for various pharmacologically active compounds . The bromo and fluoro substituents on the phenyl ring are excellent handles for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly generate diverse chemical libraries for biological screening. Product Specifications: - CAS Number: 21938561 - Molecular Formula: C10H9BrFNO - SMILES: C1CC(=O)N(C1)C2=C(C=C(C=C2)Br)F - InChI Key: CKTMNWZSXNKEPM-UHFFFAOYSA-N Note: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals in a laboratory setting with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrFNO B2944704 1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one CAS No. 625446-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTMNWZSXNKEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625446-50-6
Record name 1-(4-bromo-2-fluorophenyl)pyrrolidin-2-one
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Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for Pyrrolidin-2-one Core Formation

The formation of the pyrrolidin-2-one scaffold is a cornerstone of many synthetic endeavors. Various strategies have been developed to construct this five-membered lactam ring, ranging from classical cyclization reactions to modern catalytic approaches.

Cyclization Strategies for Pyrrolidin-2-one Derivatives

The direct cyclization of linear precursors is a common and effective method for synthesizing pyrrolidin-2-one derivatives. These strategies often involve the formation of an amide bond within a molecule containing an amine and a carboxylic acid or its derivative.

One innovative approach involves the domino reaction of N-substituted piperidines, which can selectively yield pyrrolidin-2-ones. This process mechanistically involves the in situ formation of a pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and subsequent ipso-oxidation. rsc.org The selectivity of this reaction can often be tuned by the choice of oxidant and additives. rsc.org

Another powerful method utilizes the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines. This transformation proceeds through a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring by the amine to form a γ-amino ester, which then undergoes in situ lactamization to afford the pyrrolidin-2-one. nih.govmdpi.com This method is notable for its broad substrate scope and the ability to generate polysubstituted pyrrolidin-2-ones. nih.govmdpi.com

[3+2] cycloaddition reactions represent a highly efficient strategy for the stereoselective synthesis of densely substituted pyrrolidines, which can be precursors to or directly form pyrrolidin-2-one structures. For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, can produce highly functionalized proline derivatives with excellent regio- and diastereoselectivity. acs.org These proline derivatives can then be further transformed into the desired pyrrolidin-2-one.

Multi-Step Approaches to the Target Compound and its Analogs

The synthesis of complex molecules like 1-(4-bromo-2-fluorophenyl)pyrrolidin-2-one often necessitates multi-step sequences that allow for precise control over the introduction of various functional groups. youtube.comlibretexts.org These synthetic routes typically involve the sequential construction of the pyrrolidin-2-one ring and the functionalized aromatic moiety.

A general multi-step approach could involve the initial synthesis of a functionalized γ-amino acid or ester, followed by cyclization to form the lactam ring. The aryl group can be introduced either before or after the ring formation, depending on the desired substitution pattern and the compatibility of the functional groups with the reaction conditions. For instance, a retrosynthetic analysis might involve disconnecting the C-N bond between the pyrrolidinone nitrogen and the phenyl ring, suggesting a coupling reaction as the final key step.

The synthesis of pyrrolidine-containing polycyclic compounds can be achieved through cascade reactions that combine cyclization and cycloaddition steps. mdpi.com For example, the decarboxylative cyclization of glycine (B1666218) with an aldehyde can generate an azomethine ylide, which can then undergo an intramolecular cycloaddition to construct complex tricyclic amines. mdpi.com While not directly leading to this compound, these strategies highlight the power of multi-step, one-pot processes in building complex nitrogen-containing heterocycles.

Regioselective Synthesis Methodologies

Regioselectivity is a critical consideration in the synthesis of substituted pyrrolidin-2-ones, particularly when multiple reactive sites are present in the starting materials. The ability to control the position of substituents on both the lactam ring and the aryl group is paramount for accessing specific target molecules.

In the synthesis of 2,5-disubstituted pyrrolidines, a versatile and regioselective route has been developed involving the reduction of enamines derived from pyroglutamic acid, followed by subsequent alkylation. rsc.org This method allows for the controlled introduction of substituents at the C2 and C5 positions of the pyrrolidine (B122466) ring.

When considering the aryl substituent, regioselective synthesis becomes crucial for installing the bromo and fluoro groups at the desired positions of the phenyl ring. This is typically achieved by starting with a pre-functionalized aromatic precursor, such as 4-bromo-2-fluoroaniline (B1266173), and then coupling it with a suitable pyrrolidin-2-one precursor. The regiochemistry of the aromatic ring is thus established early in the synthetic sequence.

Strategies for Aryl Substituent Introduction and Modification

The introduction of the 4-bromo-2-fluorophenyl group onto the nitrogen atom of the pyrrolidin-2-one ring is a key transformation in the synthesis of the target compound. Modern cross-coupling reactions have become indispensable tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing mild and efficient methods for the synthesis of N-aryl compounds. acs.orgbohrium.comrsc.org The Buchwald-Hartwig amination is a prominent example of such a transformation and is highly suitable for the synthesis of this compound. wikipedia.orglibretexts.orgorganic-chemistry.org

This reaction typically involves the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org For the synthesis of the target compound, this would entail the reaction of 2-pyrrolidinone (B116388) with a 1,4-dibromo-2-fluorobenzene (B72686) or a related aryl halide. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.org

Key Components of a Typical Buchwald-Hartwig Amination for 1-Arylpyrrolidin-2-one Synthesis
ComponentExampleRoleReference
Aryl Halide1-Bromo-4-chloro-2-fluorobenzeneElectrophilic coupling partner wikipedia.org
Amine2-PyrrolidinoneNucleophilic coupling partner wikipedia.org
Palladium CatalystPd(OAc)₂, Pd₂(dba)₃Forms the active Pd(0) species beilstein-journals.org
LigandXantphos, BINAP, DPEPhosStabilizes the catalyst and facilitates reductive elimination wikipedia.orgbeilstein-journals.org
BaseCs₂CO₃, K₂CO₃, NaOtBuDeprotonates the amine and facilitates the catalytic cycle beilstein-journals.org
SolventToluene, DioxaneProvides a suitable reaction medium beilstein-journals.org

Introduction of Halogen and Fluorine Substituents on the Aromatic Ring

The presence of both bromine and fluorine on the aromatic ring of the target compound requires specific strategies for their introduction. These substituents are typically incorporated into the aromatic starting material prior to its coupling with the pyrrolidin-2-one moiety.

Halogenation of aromatic rings, such as bromination, is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com This reaction is often carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlBr₃, which polarizes the Br-Br bond and increases its electrophilicity. libretexts.org

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. For N-aryl pyrrolidin-2-one systems, investigations focus on the sequence of bond-forming events, the characterization of transient species, and the factors governing reaction rates and selectivity.

The formation of the N-aryl bond in compounds like this compound is commonly achieved via palladium-catalyzed Buchwald-Hartwig amination. The mechanism of this reaction has been extensively studied and proceeds through a well-defined catalytic cycle. wikipedia.org

Buchwald-Hartwig Amination Catalytic Cycle:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 1-bromo-4-fluoro-2-iodobenzene) to form a Pd(II) intermediate. This is often the rate-determining step. wikipedia.org

Amine Coordination and Deprotonation: The lactam (pyrrolidin-2-one) coordinates to the Pd(II) complex. A base then removes the proton from the lactam nitrogen, forming a palladium amide complex. wuxiapptec.com

Reductive Elimination: The C–N bond is formed as the desired N-aryl lactam product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. wikipedia.org

An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination, which would lead to a hydrodehalogenated arene. wikipedia.org

Alternative synthetic routes to the pyrrolidine ring itself involve different intermediates. For instance, [3+2] cycloaddition reactions are powerful methods for constructing the five-membered ring. These reactions often proceed via the in-situ generation of azomethine ylides, which then react with dipolarophiles. acs.org The transition states in these cycloadditions can be highly asynchronous, influencing the stereochemical outcome. acs.org Computational studies, particularly Density Functional Theory (DFT), are crucial tools for mapping these reaction pathways, calculating the energies of transition states (TS) and intermediates (IS), and explaining observed selectivity. nih.govnih.gov For example, DFT calculations have shown that in some reactions forming pyrrolidine-2,3-diones, kinetic selectivity via the lowest energy transition state is more significant than thermodynamic stability of the final products. nih.govbeilstein-journals.org

Synthetic PathwayKey Intermediate(s)Key Transition State(s)Investigative Methods
Buchwald-Hartwig AminationPd(II)-aryl halide complex, Palladium amide complexOxidative addition TS, Reductive elimination TSKinetic studies, Spectroscopic analysis, Trapping experiments
[3+2] CycloadditionAzomethine ylideAsynchronous cycloaddition TSDFT calculations, Isotope labeling
Intramolecular C-H AminationCopper-nitrene or radical speciesC-H activation/insertion TSDFT calculations, Isolation of catalytic intermediates

While this compound is achiral, the synthesis of substituted pyrrolidin-2-one derivatives often requires precise control of stereochemistry. The pyrrolidine ring is a common motif in biologically active molecules, making enantioselective synthesis a critical area of research. nih.govrsc.org

Several strategies are employed to achieve stereochemical control:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, S-pyroglutamic acid is a common synthon for preparing a variety of optically active 2-pyrrolidinones, where the original stereocenter is retained throughout the synthetic sequence. nih.gov

Asymmetric Catalysis: Chiral metal complexes can catalyze reactions to produce enantiomerically enriched products. Asymmetric 1,3-dipolar cycloadditions of azomethine ylides are highly effective for creating multiple stereocenters with high diastereo- and enantioselectivity. rsc.orgacs.org Similarly, chiral calcium complexes have been used to promote asymmetric Michael additions, a key step in the synthesis of enantiopure 4,5-disubstituted pyrrolidin-2-ones. bohrium.comorganic-chemistry.org

Biocatalysis: Enzymes offer a highly selective means of asymmetric synthesis. Transaminases, for example, can be used in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess (>99.5% ee) for both enantiomers by selecting the appropriate enzyme. nih.govacs.org This biocatalytic reductive amination strategy provides a green and efficient alternative to traditional metal catalysts. nih.gov

The stereochemical outcome of these reactions is often dictated by the precise geometry of the transition state, where the chiral catalyst or auxiliary directs the approach of the reactants. acs.orgresearchgate.net

MethodChiral SourceExample TransformationTypical OutcomeReference
Chiral Pool SynthesisS-pyroglutamic acidDerivatization of the carboxyl groupRetention of (S)-configuration nih.gov
Asymmetric [3+2] CycloadditionChiral metal-ligand complexAzomethine ylide + AlkeneHigh diastereo- and enantioselectivity rsc.orgacs.org
BiocatalysisTransaminase enzymeω-chloroketone amination/cyclization>99.5% ee for (R) or (S) enantiomer nih.govacs.org
Asymmetric Michael AdditionChiral Mg2+ or Ni2+ complexesMalonate + NitrostyreneEnantiopure 4,5-disubstituted pyrrolidin-2-one precursors bohrium.com

Catalytic Approaches and Reagent Optimization for Efficient Synthesis

The efficiency of synthesizing N-aryl pyrrolidin-2-ones is heavily dependent on the catalytic system and reaction conditions. Optimization is key to achieving high yields, minimizing side products, and ensuring broad substrate scope and functional group tolerance.

For the Buchwald-Hartwig amination, several factors are critical for optimization:

Palladium Precatalyst: Modern palladium precatalysts are designed for stability and ease of activation, rapidly generating the active Pd(0) species in situ upon exposure to a base. wuxiapptec.com

Ligand: The choice of phosphine ligand is paramount. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) and bidentate ligands (e.g., BINAP, DPEPhos) have proven highly effective. The ligand influences the rate of oxidative addition and reductive elimination and can prevent catalyst decomposition. wikipedia.orgwuxiapptec.com

Base: The base plays a crucial role in the deprotonation of the lactam. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are used to improve tolerance. wuxiapptec.com

Solvent: Aprotic polar solvents like toluene, dioxane, or THF are typically employed.

High-throughput experimentation (HTE) techniques are increasingly used to rapidly screen a wide array of catalysts, ligands, bases, and solvents to identify the optimal conditions for a specific transformation, such as a Buchwald-Hartwig amination. springernature.com

Beyond palladium catalysis, other transition metals are used for pyrrolidine synthesis. Iridium complexes can catalyze the reductive amination of diketones to furnish N-aryl-substituted pyrrolidines. nih.gov Copper-catalyzed intramolecular C–H amination represents another approach to form the pyrrolidine ring, proceeding through a distinct mechanistic pathway. nih.gov Biocatalytic methods, employing enzymes like transaminases, are also gaining prominence as they offer high selectivity under mild, environmentally friendly conditions. nih.govacs.orgresearchgate.net

ParameterReagents/CatalystsRole in OptimizationReference
CatalystPalladium precatalysts, Iridium complexes, Copper complexesDetermines reaction pathway and efficiency. wuxiapptec.comnih.govnih.gov
LigandXPhos, BINAP, Josiphos, GPhosStabilizes catalyst, modulates reactivity and selectivity. wikipedia.orgresearchgate.net
BaseNaOtBu, K₃PO₄, Cs₂CO₃, DBUFacilitates deprotonation of the amine/lactam; influences functional group tolerance. wuxiapptec.com
EnzymeTransaminases (TAs), Imine Reductases (IREDs)Provides high enantioselectivity under mild, aqueous conditions. nih.govacs.org

Sophisticated Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural analysis of 1-(4-bromo-2-fluorophenyl)pyrrolidin-2-one, offering detailed insights into the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the protons on the pyrrolidinone ring and the substituted phenyl ring. nih.govnist.gov The pyrrolidinone ring typically displays three multiplets: one for the two protons adjacent to the nitrogen atom (C5-H₂), another for the two protons adjacent to the carbonyl group (C3-H₂), and a third for the central methylene (B1212753) protons (C4-H₂). chemicalbook.com The aromatic region shows signals for the three protons on the disubstituted benzene (B151609) ring, with their splitting patterns and coupling constants dictated by their relative positions and the presence of the fluorine and bromine substituents. nist.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. rsc.org The carbonyl carbon (C=O) of the pyrrolidinone ring is readily identifiable by its characteristic downfield chemical shift, typically in the range of 170-180 ppm. chemicalbook.com The signals for the three methylene carbons of the pyrrolidinone ring appear in the aliphatic region. chemicalbook.com In the aromatic region, six distinct signals are expected for the carbons of the phenyl ring. The carbons directly attached to the electronegative fluorine and bromine atoms, as well as the nitrogen atom, exhibit characteristic shifts that aid in their precise assignment. stackexchange.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrolidinone C=O-~175
Pyrrolidinone CH₂ (C3)~2.5~31
Pyrrolidinone CH₂ (C4)~2.1~18
Pyrrolidinone CH₂ (C5)~3.8~48
Aromatic C-F-~158 (d, ¹JCF ≈ 250 Hz)
Aromatic C-N-~128
Aromatic C-H (ortho to F)~7.3~129
Aromatic C-Br-~118
Aromatic C-H (ortho to Br)~7.5~132
Aromatic C-H (meta to Br, F)~7.2~116

Note: These are approximate values and can vary based on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a series of two-dimensional NMR experiments are employed. stackexchange.comuni.lu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent methylene groups within the pyrrolidinone ring (C3-H₂ with C4-H₂, and C4-H₂ with C5-H₂), confirming their sequential arrangement. stackexchange.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signal for each specific protonated carbon atom in the molecule. uni.lu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different parts of the molecule, such as linking the C5-H₂ protons of the pyrrolidinone ring to the quaternary carbon (C-N) of the phenyl ring. stackexchange.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine the spatial proximity of protons. While not critical for the gross structure of this molecule, it can provide information about preferred conformations.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-resolution mass spectrometry using ESI-TOF is employed to determine the exact mass of the molecular ion. nih.govuni.lu For this compound (C₁₀H₉BrFNO), the presence of bromine results in a characteristic isotopic pattern for the molecular ion peak ([M]+ and [M+2]+) with nearly equal intensities, which is a definitive indicator of the presence of a single bromine atom. The high accuracy of TOF analysis allows for the experimental determination of the monoisotopic mass, which can then be compared to the calculated theoretical mass to confirm the elemental composition. uni.lu

Table 2: High-Resolution Mass Spectrometry Data for C₁₀H₉BrFNO
IonCalculated m/z
[M+H]⁺ (for ⁷⁹Br)257.9924
[M+H]⁺ (for ⁸¹Br)259.9904
[M+Na]⁺ (for ⁷⁹Br)279.9744
[M+Na]⁺ (for ⁸¹Br)281.9723

m/z = mass-to-charge ratio

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. chemicalbook.com This technique is routinely used to assess the purity of the synthesized this compound. The sample is passed through an LC column, which separates the target compound from any impurities or starting materials. The mass spectrometer then provides the mass of the eluting compounds, confirming the identity of the main peak as the desired product and allowing for the quantification of its purity. nih.govchemicalbook.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of key structural features.

A strong absorption band is expected in the region of 1680-1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the five-membered lactam ring. The C-N stretching vibration of the tertiary amide would also be present. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The presence of the C-F and C-Br bonds would also give rise to characteristic stretching vibrations in the fingerprint region of the spectrum (typically below 1400 cm⁻¹).

Table 3: Key IR Absorption Bands for this compound
Functional GroupApproximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch2850 - 2960
Carbonyl (C=O) Stretch~1690
Aromatic C=C Stretch1470 - 1600
C-N Stretch1250 - 1350
C-F Stretch1100 - 1250
C-Br Stretch500 - 650

Based on a comprehensive search of scientific literature and chemical databases, there is no publicly available experimental data for the compound "this compound" corresponding to the specific analytical techniques requested in the article outline.

Specifically, no research findings, data tables, or detailed analyses could be located for:

Fourier Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy

Single-Crystal X-ray Diffraction

Hirshfeld Surface Analysis

The PubChem database entry for this compound explicitly states, "No literature data available for this compound." Searches for its chemical identifiers did not yield any published papers containing the required characterization. While studies exist for structurally similar but distinct molecules, the strict requirement to focus solely on "this compound" and maintain scientific accuracy prevents the use of data from these other compounds.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content as the foundational research data is not available in the public domain.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and a host of other properties, offering insights that are often complementary to experimental data. Standard methodologies for such analyses frequently employ functionals like Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and basis sets such as 6-311++G(d,p), which provide a good balance of accuracy and computational efficiency for organic molecules containing halogens. ejournal.byasianpubs.org

Geometry Optimization and Conformational Analysis of the Molecular Structure

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule, from which key parameters like bond lengths, bond angles, and dihedral angles can be determined.

For 1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one, the key structural features include the planar, substituted phenyl ring and the non-planar five-membered pyrrolidinone ring. The pyrrolidinone ring is known to adopt non-planar conformations to relieve ring strain, typically an "envelope" or "twist" conformation. In a related, more complex molecule, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, X-ray crystallography revealed that the pyrrolidinone ring adopts an envelope conformation. nih.gov A DFT optimization of the title compound would precisely determine the puckering of this ring.

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. nih.govnih.gov For this compound, the primary conformational flexibility arises from the rotation around the N1-C7 (pyrrolidinone nitrogen to phenyl carbon) bond. This rotation is governed by a torsional or dihedral angle, and different values of this angle correspond to different conformers with varying energies. DFT calculations can map this rotational energy profile, identifying the lowest-energy (most stable) conformer and the energy barriers to rotation. The introduction of fluorine can significantly influence conformational preferences through steric and electronic effects. mdpi.com

Table 1: Predicted Geometrical Parameters from DFT Calculations
ParameterBond/AnglePredicted Value
Bond LengthC-Br~1.90 Å
C-F~1.35 Å
N-C (amide)~1.38 Å
C=O (amide)~1.23 Å
Bond AngleC-N-C (ring)~112°
C-N-C (aryl)~125°
Dihedral AngleC-C-N-C (aryl)Varies with conformation
Note: These are typical values expected from DFT calculations on similar structures. Specific experimental or calculated data for the title compound is required for precise values.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

The electronic properties of a molecule are dictated by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ejournal.bynih.gov The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A small gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to have significant electron density on the bromine atom and the phenyl ring, while the LUMO is likely distributed over the π-system of the phenyl ring and the carbonyl group.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior: researchgate.netajchem-a.comresearchgate.net

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The inverse of hardness (S = 1/2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).

Table 2: Calculated Reactivity Descriptors for a Structurally Related Compound, 2,6-dibromo-3-chloro-4-fluoroaniline
ParameterValue (eV) - DFT/B3LYP
EHOMO-6.40
ELUMO-1.60
Energy Gap (ΔE)4.80
Ionization Potential (I)6.40
Electron Affinity (A)1.60
Global Hardness (η)2.40
Electronegativity (χ)4.00
Data derived from a study on a related halogenated aniline, illustrating the types of parameters obtained. ejournal.by Specific values for the title compound would require direct calculation.

Vibrational Frequency Calculations and Spectroscopic Correlation with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms. These calculated frequencies can be directly correlated with experimental infrared (IR) and Raman spectra. nih.gov This correlation is invaluable for assigning the absorption bands in an experimental spectrum to specific molecular motions. nih.govresearchgate.net

For this compound, key vibrational modes would include:

C=O stretch: A strong, characteristic band for the amide carbonyl group.

C-N stretch: Associated with the bond between the phenyl ring and the pyrrolidinone nitrogen.

Aromatic C=C stretches: Multiple bands from the phenyl ring.

C-H stretches: From both the aromatic and aliphatic parts of the molecule.

C-F and C-Br stretches: These appear in the fingerprint region of the IR spectrum. The C-F stretching band is typically strong and found between 1000 and 1360 cm⁻¹. wikipedia.org The C-Br stretching vibration is generally observed at lower frequencies.

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. To improve agreement, a scaling factor is typically applied to the computed frequencies. asianpubs.org A detailed comparison between the scaled theoretical spectrum and the experimental spectrum allows for a confident and complete assignment of the molecule's vibrational modes.

Table 3: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies
Vibrational AssignmentCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
Aromatic C-H stretch3100-30003100-3000
Aliphatic C-H stretch3000-28503000-2850
Amide C=O stretch~1680~1690
Aromatic C=C stretch1600-14501600-1450
C-F stretch~1250~1260
C-N stretch~1200~1210
C-Br stretch~650~660
Note: This table presents typical frequency ranges for the functional groups present. A specific computational study on the title compound is needed for precise values.

Quantum Chemical Analysis of Bonding and Electron Density

Beyond molecular orbitals, DFT can be used to analyze the electron density distribution (ρ(r)) throughout the molecule, providing profound insights into chemical bonding and reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential projected onto the electron density surface. It visualizes the charge distribution from the perspective of an approaching positive charge. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. ejournal.by For the title compound, the MEP would show a strong negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms.

Quantum Theory of Atoms in Molecules (QTAIM): This theory, developed by Richard Bader, analyzes the topology of the electron density. orientjchem.org By identifying bond critical points (BCPs)—points of minimum electron density between two bonded atoms—QTAIM can characterize the nature of chemical bonds. researchgate.net The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information on whether a bond is a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. nih.gov It allows for the quantification of donor-acceptor interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. researchgate.net These interactions stabilize the molecule and can reveal important electronic effects, such as the delocalization of electron density from the nitrogen lone pair into the phenyl ring or the carbonyl group. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations are excellent for static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system by solving Newton's equations of motion for all atoms. nih.gov This provides a trajectory that describes the positions and velocities of atoms over time, revealing the molecule's conformational dynamics and flexibility at a given temperature.

Conformational Dynamics of this compound

An MD simulation of this compound, either in a vacuum or in a solvent, would provide a detailed picture of its dynamic behavior. The simulation would reveal:

Conformational Transitions: The molecule would not remain fixed in its lowest-energy state but would explore various conformations by rotating around the N-C aryl bond. The simulation can show the frequency and pathways of these transitions.

Ring Puckering Dynamics: The five-membered pyrrolidinone ring can dynamically switch between different envelope and twist conformations. MD can quantify the populations of these different puckered states.

Solvent Effects: Running the simulation in a solvent like water or an organic solvent would show how intermolecular interactions influence the conformational preferences and dynamics of the molecule.

By analyzing the MD trajectory, one can identify the most populated conformational states and understand the flexibility of different parts of the molecule, which is crucial for understanding its interactions with other molecules, such as biological receptors or components in a material.

Theoretical Prediction of Spectroscopic Signatures

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings and gain a deeper understanding of the molecule's electronic and vibrational properties.

Computational methods allow for the simulation of various types of spectra. Density Functional Theory (DFT) is a widely used method for predicting vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov For electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is frequently used to calculate the absorption wavelengths in UV-Vis spectra, which can help in understanding the electronic structure and potential applications in optoelectronics. nih.govresearchgate.net

While these computational tools are robust, specific simulated NMR, IR, and UV-Vis spectra for this compound are not available in published research. Such simulations would be valuable for validating any future experimental data.

A crucial step in computational research is the comparison of theoretical predictions with experimental results. This comparison helps to validate the computational model and provides a more reliable interpretation of the experimental data. For example, calculated geometric parameters from DFT are often compared with data from X-ray crystallography, and simulated spectra are benchmarked against experimental IR, NMR, and UV-Vis measurements. nih.goveurjchem.com

In studies of similar molecules, a good agreement between calculated and experimental maximum absorption wavelengths in UV-Vis spectra has been reported. researchgate.net However, due to the lack of published experimental and computational studies specifically focused on this compound, a direct comparison in the form of a data table is not possible at this time. The public chemical database PubChem notes that no literature data is currently available for this specific compound. uni.lu Future research combining experimental spectroscopy with theoretical calculations would be necessary to provide such a comparative analysis.

Structure Activity Relationship Sar and Molecular Design

Systematic Modification of the Pyrrolidin-2-one Core

The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, found in a variety of pharmacologically active agents. rdd.edu.iq Its non-planar, puckered conformation allows its substituents to be projected in specific vectors, facilitating precise interactions with biological targets. researchgate.net

Substituents on the carbon atoms of the pyrrolidin-2-one ring can significantly influence biological activity. The stereochemistry and nature of these substituents dictate the molecule's ability to fit into a binding pocket and form key interactions. For instance, in related pyrrolidine-based compounds, the spatial orientation of substituents can lead to vastly different biological profiles due to specific binding modes with enantioselective proteins. researchgate.net

In studies of similar N-aryl lactam structures, the introduction of substituents on the pyrrolidinone ring has been shown to be a critical determinant of potency. For example, in a series of inhibitors targeting the aldo-keto reductase enzyme AKR1C3, any variation in the electronic nature or co-planarity of the pyrrolidinone ring resulted in a severe loss of activity, indicating a highly specific binding requirement for the unsubstituted lactam core in that context. nih.gov This suggests that the pyrrolidin-2-one ring in 1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one may also serve as a critical, and potentially intolerant, recognition element.

The impact of substitution is further illustrated in studies of 1,4-pyrazine inhibitors, where replacing a piperidine (B6355638) ring with a smaller 5-membered pyrrolidine (B122466) moiety led to a decrease in inhibitory activity, highlighting the sensitivity of the binding site to the size and nature of the cyclic amine. tmc.edu

Table 1: Effect of Ring Substituents on Biological Activity for Various Scaffolds
Base ScaffoldRing ModificationTargetEffect on ActivityReference
N-Aryl LactamSubstitution on lactam ringAKR1C3Severely diminished activity nih.gov
1,4-PyrazineReplacement of piperidine with pyrrolidinep300 HATWeaker inhibition tmc.edu
PyrrolidineIntroduction of phenyl group at C4AMPA ReceptorPotential for neuroprotective activity nih.gov

The pyrrolidin-2-one ring is a five-membered saturated lactam. Unlike aromatic rings, its sp³-hybridized carbons create a flexible, non-planar structure. This conformational flexibility, often described as "pseudorotation," allows the ring to adopt various "envelope" and "twist" conformations. researchgate.net This three-dimensional character is advantageous in drug design as it enables a more comprehensive exploration of the pharmacophore space compared to flat aromatic systems. researchgate.net

The inherent ring strain and defined conformational preferences of the lactam ring are crucial for orienting the N-aryl substituent correctly within a receptor's binding site. Altering the ring size to a more strained β-lactam (four-membered) or a less strained δ-lactam (six-membered) would significantly change the bond angles and the spatial projection of the phenyl ring, likely disrupting the optimal binding geometry and reducing activity.

Furthermore, replacing the saturated pyrrolidin-2-one with an aromatic pyrrole (B145914) ring would fundamentally alter the molecule's properties. The planarity of the pyrrole ring would eliminate the three-dimensional structure conferred by the lactam, and the electronic properties would shift from a polar, hydrogen-bond-accepting lactam to a π-rich aromatic system. This highlights how the specific saturated nature of the pyrrolidin-2-one ring is a key design element.

Aromatic Substituent Effects on Molecular Interactions

The substituted phenyl ring is the primary recognition element that engages with the biological target. The nature, position, and number of substituents on this ring modulate the electronic and steric profile of the molecule, directly impacting its binding affinity and selectivity.

Halogens are frequently used in medicinal chemistry to enhance biological activity. In this compound, the bromine and fluorine atoms play distinct roles.

Fluorine: The fluorine atom at the 2-position (ortho to the pyrrolidinone linkage) is highly significant. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups and create favorable electrostatic interactions. sci-hub.box The ortho-positioning can also induce a conformational twist in the phenyl ring relative to the lactam ring. This dihedral angle can be critical for achieving the correct geometry for binding. Studies on other bioactive molecules have shown that ortho-fluoro substitution can lead to improved potency. frontiersin.orgpolyu.edu.hk The presence of a halogen at this position is often essential for inhibitory effects. polyu.edu.hk

Bromine: The bromine atom at the 4-position (para) contributes to the molecule's lipophilicity and provides a specific point of interaction. Its size and polarizability can lead to favorable van der Waals or halogen bonding interactions within a hydrophobic pocket of the target protein. Research on other scaffolds has demonstrated that para-halo substituents, including bromine, can be effective for enhancing antitumor or inhibitory activity. tmc.eduresearchgate.net For instance, in a series of 1,4-pyrazine compounds, derivatives with para-bromo substituents on the phenyl rings displayed good inhibitory activity against p300 HAT, whereas unsubstituted versions were weak inhibitors. tmc.edu

The combined electronic effects of the ortho-fluoro and para-bromo substituents make the phenyl ring electron-deficient. This modification of the ring's quadrupole moment can be crucial for π-π stacking or other non-covalent interactions with the target. The electron-withdrawing properties of the halogens can also decrease the basicity of the lactam nitrogen, influencing its hydrogen bonding capability. sci-hub.box

Sterically, the ortho-fluorine is relatively small and often well-tolerated. However, its presence forces a specific conformational preference, as noted above. The larger bromine atom at the para position requires a corresponding pocket in the receptor to be accommodated. The importance of substituent placement is paramount; moving the bromine or fluorine to the meta position would likely alter the interaction profile and could reduce activity, as seen in other inhibitor classes. nih.gov

Table 2: Influence of Phenyl Ring Halogenation on Inhibitory Activity in a 1,4-Pyrazine Scaffold
Compound IDR Groups on Phenyl RingsTargetActivity (IC₅₀)
1 Hp300 HAT46.3 µM
3 p-Brp300 HAT5.7 µM
15 p-Clp300 HAT> 10 µM
14 p-Ip300 HAT7.8 µM
Data adapted from a study on 1,4-pyrazine inhibitors to illustrate the principle of halogen substituent effects. tmc.edu

Scaffold Hopping and Bioisosteric Replacement Strategies

While the 1-phenylpyrrolidin-2-one scaffold is effective, medicinal chemistry often employs scaffold hopping and bioisosteric replacement to discover novel chemotypes with improved properties. nih.gov

Scaffold Hopping: This strategy involves replacing the entire 1-phenylpyrrolidin-2-one core with a structurally different scaffold that maintains a similar spatial arrangement of key pharmacophoric features. researchgate.net For example, the pyrrolidinone could be replaced by an open-chain amide or a different heterocyclic system (e.g., oxazolidinone, imidazolidinone) that projects the 4-bromo-2-fluorophenyl group in a comparable orientation. This can lead to new intellectual property and may improve properties like solubility or metabolic stability. nih.gov

Bioisosteric Replacement: This is a more subtle approach where specific fragments of the molecule are replaced with other groups that have similar physical or chemical properties. researchgate.net

Aromatic Ring: The 4-bromo-2-fluorophenyl ring could be replaced by a bioisostere such as a substituted pyridine, pyrimidine, or thiophene (B33073) ring. This would alter the electronic and solubility properties while potentially maintaining key interactions.

Lactam Carbonyl: The carbonyl group (C=O) of the lactam is a key hydrogen bond acceptor. It could be replaced by bioisosteres like a sulfone (SO₂) or a cyano-guanidine group to modulate this interaction.

Halogens: The bromine atom could be swapped for a chlorine atom, a trifluoromethyl group (CF₃), or a cyano group (CN) to fine-tune steric and electronic interactions. The fluorine could be replaced by a hydroxyl (OH) or methoxy (B1213986) (OCH₃) group, although this would significantly change its electronic contribution from electron-withdrawing to electron-donating.

These strategies are fundamental to lead optimization, allowing chemists to systematically address issues of potency, selectivity, and pharmacokinetic profiles. researchgate.net

Design and Synthesis of Analogous Aryl-Lactam Systems

The compound this compound serves as an important intermediate in the synthesis of more complex, biologically active molecules. researchgate.net The design of analogous aryl-lactam systems often begins with this core structure. The synthesis strategy for related compounds, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, involves a multi-step process. This process typically starts from simpler precursors like pyridin-4-ol and 4-bromo-2-fluoroaniline (B1266173) and proceeds through steps including nitration, chlorination, N-alkylation, reduction, and condensation. researchgate.net

The modification of the aryl-lactam core is a key strategy in drug design. For instance, in the development of kinase inhibitors, replacing a phenyl motif with a pyridyl or pyrimidyl ring through scaffold hopping has been shown to enhance metabolic stability. Similarly, the synthesis of derivatives of this compound might involve adding various amine groups to create novel drug combinations. researchgate.net The general synthetic route for analogous structures, such as pyrovalerone analogs, often involves the reaction of a ketone precursor with pyrrolidine. nih.gov By systematically altering the substituents on the phenyl ring or the lactam structure, chemists can explore the SAR and optimize the compound's properties. tmc.edunih.gov

Computational Approaches to Scaffold Exploration

Computational chemistry provides powerful tools for exploring new molecular architectures derived from a lead compound like this compound. A primary technique in this area is scaffold hopping , which aims to identify structurally novel compounds that retain the biological activity of the original molecule. nih.gov This method involves modifying the central core structure of a molecule to generate new, patentable chemical entities. nih.govuniroma1.it

The process of scaffold hopping can be guided by various computational methods. Starting with a known active compound as a template, specific parts of the molecule can be altered to create a virtual library of new structures. mdpi.com These new compounds are then screened using techniques like molecular docking to predict their binding affinity to a biological target. mdpi.comnih.gov This computational approach allows for the rational design of new inhibitors and can predict favorable binding modes within a target's active site. nih.gov The goal is to discover novel scaffolds that may offer improved properties, such as enhanced activity, better selectivity, or more favorable pharmacokinetic profiles. uniroma1.it

Table 1: Computational Techniques for Scaffold Exploration

Technique Description Application
3D-QSAR Three-Dimensional Quantitative Structure-Activity Relationship models correlate the biological activity of compounds with their 3D structural properties. To build predictive models that guide the design of new compounds with enhanced activity. mdpi.com
Scaffold Hopping A computational strategy to find novel molecular cores while preserving the biological activity of a known ligand. uniroma1.itmdpi.com To generate new chemical entities, improve physicochemical properties, and circumvent existing patents. uniroma1.it
Virtual Screening The use of computational methods to screen large libraries of compounds to identify those likely to bind to a drug target. mdpi.com To rapidly identify potential lead compounds from a large virtual database for further experimental testing. mdpi.com
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. To estimate the binding affinity and analyze the interaction patterns of a ligand within the active site of a target protein. nih.govnih.gov

| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. | To validate the stability of ligand-protein complexes and understand the dynamic nature of their interactions. mdpi.comnih.gov |

Pharmacophore Modeling for Key Binding Interactions

Pharmacophore modeling is a crucial component of rational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov

A pharmacophore model for derivatives of this compound would define the key spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding to its biological target. nih.gov This model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual databases for new compounds that match the required features. nih.gov This process can identify molecules with different underlying scaffolds but similar biological activities. Further computational studies, such as molecular docking, are then employed to analyze the specific binding interactions of these new hits. nih.gov For example, docking studies can reveal key interactions, such as hydrogen bonds and anion-π interactions, that determine the crystal structure and binding affinity of a compound. mdpi.com This detailed understanding of binding interactions is essential for rationalizing the observed SAR and for the further optimization of lead compounds. nih.gov

Table 2: Common Features in a Pharmacophore Model

Feature Abbreviation Description
Hydrogen Bond Acceptor HBA An atom or group of atoms that can form a hydrogen bond by accepting a hydrogen atom.
Hydrogen Bond Donor HBD An atom or group of atoms that can form a hydrogen bond by donating a hydrogen atom.
Hydrophobic Feature H A nonpolar group that can engage in hydrophobic interactions with the target.
Aromatic Ring AR A planar, cyclic, conjugated ring system that can participate in π-π stacking or other aromatic interactions.
Positive Ionizable PI A group that is likely to be positively charged at physiological pH.

| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH. |

Mechanistic Biological Investigations and Molecular Target Interactions

Molecular Level Mechanisms of Action for Pyrrolidin-2-one Derivatives

The versatility of the pyrrolidin-2-one core allows for its derivatives to engage with a wide array of biological targets, leading to various pharmacological effects.

Pyrrolidin-2-one derivatives have been identified as inhibitors of several key enzymes implicated in disease pathogenesis.

Aldose Reductase: This enzyme is a key target in the management of diabetic complications, as it catalyzes the reduction of glucose to sorbitol in the polyol pathway. mdpi.com An accumulation of sorbitol can lead to diabetic neuropathy, nephropathy, and retinopathy. mdpi.com Studies have shown that polyhydroxylated pyrrolidine (B122466) derivatives can act as potent inhibitors of aldose reductase. For instance, certain compounds belonging to the d-gluco and d-galacto series have demonstrated a dual inhibitory profile, targeting both α-glucosidase and aldose reductase, which is considered ideal for diabetes treatment. nih.govnih.gov One particular compound, 17b, not only inhibited the enzyme but also reduced cell death and restored physiological levels of oxidative stress in a photoreceptor-like cell line, suggesting its potential in treating diabetic retinopathy. nih.gov

Other Enzymes: The pyrrolidinone scaffold has been explored for its inhibitory activity against other enzymes as well. For example, a series of pyrrolidinone and pyrrolidine derivatives were synthesized and evaluated as inhibitors of InhA, an essential enzyme for the survival of Mycobacterium tuberculosis. nih.gov While some compounds showed inhibitory activity against InhA, others that were not potent InhA inhibitors still displayed significant activity against the bacteria, suggesting they may act via a different mechanism. nih.gov

Table 1: Examples of Enzyme Inhibition by Pyrrolidin-2-one Derivatives
Derivative ClassTarget EnzymeKey FindingsReference
Polyhydroxylated PyrrolidinesAldose Reductase (ALR2), α-glucosidase (AG)Demonstrated dual inhibitory activity, which is beneficial for diabetes treatment. nih.govnih.gov Compound 17b showed protective effects in an in vitro model of diabetic retinopathy. nih.gov nih.govnih.gov
General Pyrrolidinone DerivativesInhA (M. tuberculosis)Some derivatives inhibit InhA, while others exhibit antibacterial activity through a different, yet-to-be-identified mechanism. nih.gov nih.gov

The interaction of pyrrolidin-2-one derivatives with G-protein coupled receptors (GPCRs) is another significant area of investigation.

Melanin-Concentrating Hormone Receptor 1 (MCHR1): MCHR1 is a promising target for the treatment of obesity due to its role in regulating energy homeostasis. mdpi.commdpi.com Research has led to the discovery of novel pyrrolidine derivatives that act as potent MCHR1 antagonists. ebi.ac.uk Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds to enhance their potency for MCHR1 while simultaneously reducing off-target effects, such as inhibition of the hERG channel which can lead to cardiotoxicity. mdpi.comebi.ac.uk For example, modifying the benzamide (B126) portion of a lead compound to an anilide and replacing a dimethoxyphenyl ring with more polar alkyl groups resulted in single-digit nanomolar MCHR1 antagonists with significantly reduced hERG inhibition. ebi.ac.uk

Serotonin (B10506) Receptors: Molecular docking studies have suggested potential interactions between pyrrolidin-2-one derivatives and serotonin receptors. For instance, the compound 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one (CDPO) showed moderate binding affinity for the Serotonin 5-HT2B receptor in silico. bohrium.com This indicates that the pyrrolidin-2-one scaffold could be further explored for developing modulators of the serotonergic system.

A significant mechanism of action for several pyrrolidin-2-one derivatives, particularly in the context of cancer, is their ability to disrupt the microtubule network.

Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for cell division, and agents that interfere with their dynamics are effective chemotherapeutics. nih.govmdpi.com Several classes of pyrrolidin-2-one derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov For example, 1,5-disubstituted pyrrolidin-2-ones and 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have been explored as tubulin polymerization inhibitors. nih.govrsc.org One such compound, 3c (a 3-hydroxyphenyl-substituted derivative), was shown to bind to the colchicine site of tubulin, reduce microtubule growth, and exhibit cytotoxicity against several cancer cell lines. nih.gov

Cell Cycle Arrest: The disruption of microtubule dynamics by these compounds leads to a halt in cell cycle progression, typically in the G2/M phase. mdpi.comnih.gov This arrest of cell division often triggers apoptosis (programmed cell death). mdpi.com For instance, a novel pyrrolidine-2,5-dione derivative (compound 8) was found to induce G2/M phase arrest and apoptosis in hepatocellular carcinoma HepG2 cells by inhibiting tubulin polymerization. Similarly, piperidine-based derivatives incorporating a pyrrolidine moiety have also been shown to arrest cancer cells in the G2/M phase and prevent tubulin polymerization. nih.gov

Table 2: Effects of Pyrrolidin-2-one Derivatives on Cellular Processes
Derivative ClassCellular ProcessMechanismOutcomeReference
5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-onesTubulin PolymerizationBinds to the colchicine site of tubulin. nih.govInhibition of microtubule growth, cell cycle arrest, cytotoxicity in cancer cells. nih.gov nih.gov
Pyrrolidine-2,5-dione derivativesCell Cycle ProgressionInhibits tubulin polymerization. G2/M phase arrest and apoptosis in hepatocellular carcinoma cells.
Pyrrole-based carboxamidesMicrotubule AssemblyInterferes with microtubule network. mdpi.comG2/M phase cell cycle arrest and apoptosis in epithelial cancer cells. mdpi.com mdpi.com

Identification and Validation of Molecular Targets

Identifying the specific molecular targets of novel bioactive compounds discovered through phenotypic screening is a critical step in drug development. This process, often termed target deconvolution, is essential for understanding the mechanism of action.

Target deconvolution aims to identify the specific proteins or pathways that a small molecule interacts with to produce a cellular or physiological effect. nih.gov This process is particularly important for compounds identified in phenotypic screens, where the molecular target is initially unknown. nih.govbohrium.com For pyrrolidinone derivatives showing novel biological activities, various strategies can be employed. For example, when certain pyrrolidinone compounds showed activity against M. tb but did not inhibit the expected target, InhA, researchers screened them against mutated bacterial strains to identify the cellular target. Although this approach was unsuccessful in that specific case, it highlights a common strategy for target identification. nih.gov The lack of a clear target suggested a potentially novel mode of action for those compounds. nih.gov Advances in proteomics, genomics, and computational approaches have significantly improved the workflow for target deconvolution. nih.gov

Computational methods are invaluable tools for predicting and analyzing the interactions between small molecules and their protein targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. bohrium.comnih.gov Molecular docking has been extensively used to guide the design and understand the mechanism of pyrrolidin-2-one derivatives. For instance, docking studies were instrumental in modeling the interactions between novel pyrrolidinone-based tubulin inhibitors and the colchicine binding site, which helped in designing more potent compounds. nih.govnih.gov In another study, docking was used to investigate the binding of a novel pyrrolidin-2-one derivative (CDPO) to several protein targets, revealing the strongest affinities for CYP3A4 and CYP1A2, and moderate affinity for serotonin and muscarinic receptors. bohrium.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of protein-ligand complexes over time, offering a more detailed view of the interaction stability and conformational changes. While specific MD simulation studies on 1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one were not found, this technique is a standard and powerful tool used in conjunction with docking to validate binding modes and understand the energetic basis of ligand recognition for related compounds.

Table 3: Application of Molecular Docking for Pyrrolidin-2-one Derivatives
Derivative ClassProtein TargetKey Insights from DockingReference
Pyrrolidinone-based anti-tubulin agentsTubulin (Colchicine binding site)Guided the design of new derivatives with improved activity; confirmed binding mode. nih.govnih.gov nih.govnih.gov
1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one (CDPO)CYP3A4, CYP1A2, Muscarinic M2, Serotonin 5-HT2BPredicted strongest binding affinity with CYP3A4 (-6.32 kcal/mol) and moderate binding with neuroreceptors. bohrium.com bohrium.com
1-benzyl-4-(triazolyl)pyrrolidin-2-onesProtein target 3R6W (related to nootropic activity)Identified promising nootropic candidates based on binding scores, correlating well with experimental data. researchgate.net researchgate.net

Chemical Biology Approaches to Understanding Compound Function

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. For a novel compound like this compound, chemical biology approaches can be instrumental in elucidating its mechanism of action and identifying its direct molecular targets.

One common technique is the use of affinity-based probes. This involves chemically modifying the compound to incorporate a reactive group and a reporter tag. The modified compound can then be introduced into a biological system, where it will covalently bind to its target protein(s). The reporter tag allows for the subsequent isolation and identification of these target proteins, often using techniques like mass spectrometry.

Another approach is competitive profiling, where the compound of interest is competed against a known library of ligands for binding to a panel of targets. This can help to narrow down the potential target classes for the compound. Furthermore, structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, can be employed to determine the three-dimensional structure of the compound bound to its target, providing detailed insights into the molecular interactions that govern its activity.

Derivatization, Analog Synthesis, and Lead Optimization Strategies

Synthetic Approaches to Diversify the 1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one Framework

The structure of this compound offers two primary regions for chemical modification: the pyrrolidin-2-one core and the halogenated phenyl moiety. Each site can be independently or concurrently functionalized to generate a diverse library of analogs.

The pyrrolidin-2-one ring is a prevalent scaffold in many biologically active compounds and FDA-approved drugs, making its functionalization a well-explored area of synthetic chemistry. researchgate.netnih.gov The saturated nature of the ring allows for the creation of a three-dimensional structure that can effectively explore pharmacological space. nih.govresearchgate.net Synthetic strategies can introduce substituents at various positions on the lactam ring to modulate physicochemical properties and biological activity.

Key functionalization approaches include:

Alpha-Functionalization (C3-position): The carbon atom adjacent to the carbonyl group can be functionalized through enolate chemistry. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroatom groups.

C4-Position Modification: This position can be altered to introduce diverse functional groups, influencing the molecule's conformation and interaction with biological targets.

C5-Position Substitution: Modifications at the C5-position can be achieved through various synthetic routes, often starting from substituted glutamic acid derivatives or related precursors.

Table 1: Synthetic Strategies for Pyrrolidin-2-one Core Functionalization

Position Reaction Type Potential Substituents Introduced
C3 Alkylation of enolates Alkyl, Benzyl, Allyl groups
C3 Aldol condensation Hydroxyalkyl groups
C3 Michael addition Substituted alkyl chains
C4 Substitution reactions Hydroxyl, Amino, Halogen groups
C5 Ring-closing metathesis Diverse cyclic and acyclic moieties

These modifications allow for fine-tuning of properties such as solubility, metabolic stability, and target-binding affinity. danaher.com

The 4-bromo-2-fluorophenyl group serves as a critical handle for extensive diversification through modern cross-coupling reactions. patsnap.com The bromine atom, in particular, is an excellent leaving group for transition-metal-catalyzed reactions. Halogen atoms can also play a direct role in binding to biological targets through the formation of halogen bonds, which can significantly enhance binding affinity. acs.orgnamiki-s.co.jp

Common modification strategies include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 4-position.

Buchwald-Hartwig Amination: Introduction of a variety of primary or secondary amines to replace the bromine atom.

Sonogashira Coupling: Formation of a carbon-carbon bond with terminal alkynes.

Heck Coupling: Introduction of vinyl groups.

Stille Coupling: Coupling with organostannanes to introduce various carbon-based fragments.

The fluorine atom, while less reactive in cross-coupling, significantly influences the electronic properties of the phenyl ring and can improve metabolic stability and membrane permeability. nih.gov

Table 2: Cross-Coupling Reactions for Modifying the Phenyl Moiety

Reaction Name Catalyst System (Typical) Bond Formed New Moiety Introduced
Suzuki Pd(PPh₃)₄, K₂CO₃ C-C Aryl, Heteroaryl, Vinyl, Alkyl
Buchwald-Hartwig Pd₂(dba)₃, BINAP, NaOtBu C-N Primary/Secondary Amines, Amides
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃N C-C (alkyne) Alkynyl groups
Heck Pd(OAc)₂, P(o-tol)₃, Et₃N C-C (alkene) Alkenyl groups
Stille Pd(PPh₃)₄ C-C Aryl, Vinyl, Alkyl (from organostannane)

Design Principles for Lead Optimization in Related Chemical Space

Lead optimization is the process of refining a compound's structure to enhance its desirable properties, such as efficacy and selectivity, while minimizing undesirable ones like toxicity. patsnap.com This involves a cyclical process of design, synthesis, and testing.

The core of lead optimization is the iterative design-synthesize-test-analyze (DSTA) cycle. youtube.com In this process, analogs of the lead compound, this compound, are designed based on existing structure-activity relationship (SAR) data. These analogs are then synthesized and subjected to a battery of biological assays to evaluate their potency, selectivity, and pharmacokinetic (ADME) properties. danaher.com The results from these assays feed back into the design of the next generation of compounds, allowing for a systematic exploration of the chemical space and gradual improvement of the compound's profile. youtube.com

Table 3: The Iterative Lead Optimization Cycle

Step Activity Goal
1. Design Propose new structures based on SAR and computational models. Enhance target affinity, selectivity, and ADME properties.
2. Synthesize Chemically create the designed analog molecules. Obtain pure compounds for biological testing.
3. Test Evaluate compounds in in vitro and in vivo biological assays. Measure potency, selectivity, efficacy, and ADMET parameters.
4. Analyze Correlate structural changes with biological outcomes to refine SAR. Inform the design of the next generation of improved compounds.

Modern drug discovery heavily relies on computational methods to guide the design of new analogs, saving time and resources. patsnap.com These in silico techniques can predict how structural modifications might affect a molecule's interaction with its biological target. danaher.com

Key computational tools include:

Molecular Docking: Predicts the preferred orientation of a molecule when bound to a target protein, helping to rationalize SAR and design new derivatives with improved binding.

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate chemical structure with biological activity, allowing for the prediction of potency for newly designed compounds. patsnap.com

Molecular Dynamics (MD) Simulations: Simulates the movement of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of conformational changes. nih.gov

Table 4: Computational Tools in Analog Design

Tool Application Information Gained
Molecular Docking Predict binding mode and affinity of analogs. Guides design for enhanced target interaction.
QSAR Model the relationship between structure and activity. Predicts the biological activity of virtual compounds.
Free Energy Perturbation (FEP) Calculate relative binding affinities of analogs. Prioritizes synthesis of the most promising compounds.
ADMET Prediction In silico models to predict pharmacokinetic properties. Early identification of potential liabilities.

Combinatorial Chemistry and High-Throughput Synthesis of Libraries for Diverse Screening

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis techniques are employed. pnas.orgnih.gov These methods allow for the rapid synthesis of large collections, or "libraries," of structurally related compounds. pnas.org By using a common core and varying the substituents at different positions, thousands of distinct molecules can be generated. nih.gov

One powerful approach is solid-phase synthesis, where the core scaffold is attached to a polymer bead. pnas.orgresearchgate.net The resin-bound intermediate is then treated with a variety of building blocks in a "split-and-pool" method to create a large library where each bead contains a unique compound. pnas.org These libraries can then be screened en masse to identify compounds with the desired biological activity, providing a wealth of SAR data in a short amount of time. nih.gov The synthesis of pyrrolidine-based libraries has been successfully used to identify potent enzyme inhibitors, demonstrating the power of this approach. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties and suggest novel structures. astrazeneca.comnih.gov For 1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one, AI/ML can be leveraged to create predictive models for its bioactivity. stanford.edu By training algorithms on existing data for similar pyrrolidinone derivatives, researchers can forecast the potential efficacy and off-target effects of novel analogues, thereby prioritizing the synthesis of the most promising candidates. stanford.edumdpi.com

Table 1: Potential Applications of AI/ML Models in the Study of Pyrrolidin-2-one Derivatives

AI/ML Model Type Application in Compound Design & Prediction Potential Benefit for this compound
Graph Neural Networks (GNNs) Predict molecular properties (e.g., solubility, toxicity, bioactivity) directly from the 2D/3D structure of the molecule. astrazeneca.com Rapidly estimate the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of novel analogues.
Quantitative Structure-Activity Relationship (QSAR) Develop mathematical models that correlate chemical structure with biological activity. nih.govnih.gov Identify key structural features of the pyrrolidin-2-one scaffold that are crucial for a desired biological effect.
Generative Models Design entirely new molecules with desired properties by learning from existing chemical data. Propose novel, optimized derivatives of the parent compound with potentially higher efficacy or better safety profiles.

| Federated Learning | Train ML models collaboratively across multiple institutions (e.g., pharmaceutical companies) without sharing sensitive proprietary data. kubermatic.com | Develop more robust and accurate predictive models by leveraging larger, more diverse datasets. kubermatic.com |

Advanced Spectroscopic Techniques for In Situ Monitoring of Chemical Reactions

The synthesis of this compound and its derivatives can be significantly optimized through the use of Process Analytical Technology (PAT). wikipedia.org PAT is a framework, encouraged by regulatory bodies like the FDA, for designing, analyzing, and controlling manufacturing processes by measuring critical parameters in real-time. longdom.org This approach moves away from static batch manufacturing toward a more dynamic and understood process. wikipedia.org

Advanced spectroscopic techniques are the core tools of PAT. nih.gov Methods like in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy allow chemists to "watch" a reaction as it happens. acs.orgmdpi.com This real-time monitoring provides immediate data on the concentration of reactants, intermediates, and products, enabling precise control over reaction conditions to maximize yield and purity while ensuring process safety. news-medical.netfrontiersin.org This level of process understanding is crucial for efficient scale-up and consistent production. mt.com

Table 2: Spectroscopic PAT Tools for Reaction Monitoring

Spectroscopic Technique Principle Application in Synthesizing Pyrrolidin-2-ones
Mid-Infrared (MIR) Spectroscopy Measures the absorption of infrared light due to fundamental molecular vibrations, providing a unique fingerprint for each chemical species. mdpi.com Track the consumption of starting materials (e.g., a substituted aniline) and the formation of the pyrrolidin-2-one product in real-time. acs.org
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing information on vibrational modes. It is particularly useful for reactions in aqueous media. mdpi.com Monitor crystallization processes or reactions involving symmetric molecules that are less active in IR.
Near-Infrared (NIR) Spectroscopy Measures overtones and combination bands of molecular vibrations. Probes can be inserted directly into reaction vessels for non-invasive monitoring. Provide continuous data on parameters like reactant concentration and reaction completeness during large-scale synthesis.

| X-ray Absorption Spectroscopy (XAS) | Probes the electronic structure of specific elements, useful for tracking changes in metal catalysts. frontiersin.org | If synthesis involves a metal-catalyzed step (e.g., a coupling reaction), XAS can monitor the catalyst's oxidation state and coordination environment. |

Exploration of Novel Biological Targets for Pyrrolidin-2-one Scaffolds beyond Current Research

The pyrrolidin-2-one nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. researchgate.netnih.govfrontiersin.org Derivatives of this scaffold are found in drugs targeting a wide array of conditions, including cancer, microbial infections, and central nervous system disorders. nih.govfrontiersin.org

Future research on this compound should therefore explore its potential against a diverse set of novel biological targets. Given the activities of related compounds, promising areas of investigation include its potential as an inhibitor of enzymes like chitin (B13524) synthase for antifungal applications or as a modulator of protein-protein interactions. nih.gov For example, some pyrrolidone derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor β (PDGFRβ), which are crucial in tumor angiogenesis. mdpi.com The specific substitution pattern of this compound (a bromo and a fluoro group) provides a unique electronic and steric profile that could lead to novel selectivity for unexplored targets.

Development of Advanced Computational Models for Enhanced Activity Prediction and Mechanistic Elucidation

Beyond the AI/ML models used for initial design, advanced computational models are critical for refining lead compounds and understanding their mechanism of action. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can create statistically robust correlations between a compound's structural features and its biological activity. nih.govnih.gov A well-validated QSAR model can predict the activity of untested molecules, saving significant time and resources in the lab. rsc.orgnih.gov

These models can reveal subtle structural traits that correlate with activity. For instance, a QSAR analysis might reveal that the presence of a halogen at a specific position, combined with a particular charge distribution on the aromatic ring, is critical for binding to a target. nih.gov This insight allows for a more rational, rather than trial-and-error, approach to lead optimization. cnrs.fr Furthermore, molecular docking and simulation can provide a visual and energetic understanding of how the compound binds to its target protein, elucidating the mechanism of action at a molecular level.

Multidisciplinary Research Collaborations for Comprehensive Translational Studies

The journey of a compound from a laboratory curiosity to a useful agent is a complex process that no single discipline can navigate alone. Future progress with this compound will depend on forming robust, multidisciplinary collaborations. acs.org This concept, known as translational research, aims to bridge the gap between basic scientific findings at the "bench" and their application at the "bedside" or in the community. nih.gov

Such collaborations would involve medicinal chemists for synthesis and optimization, computational scientists for modeling and data analysis, biologists and pharmacologists for bioassays and mechanism-of-action studies, and clinicians to provide context on unmet medical needs. cnrs.fracs.org This integrated approach ensures that research is not conducted in a silo but is instead guided by a holistic understanding of the compound's potential. northwestern.edu Collaborative platforms and initiatives, which sometimes involve partnerships between academia and industry, are essential for pooling resources, expertise, and data to accelerate the development pipeline. firstwordpharma.comwikipedia.orguniversiteitleiden.nl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.